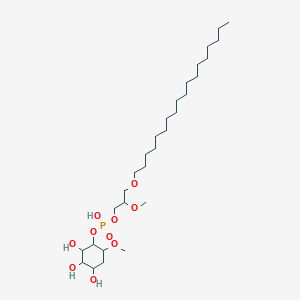
(2-methoxy-3-octadecoxypropyl) (2,3,4-trihydroxy-6-methoxycyclohexyl) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Akt inhibitor II, also known as PIA 5 or SH5, is a synthetic compound designed to inhibit the activity of the protein kinase Akt. Akt is a critical effector in the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates various cellular processes such as cell survival, growth, and metabolism. The inhibition of Akt is of significant interest in oncology due to its role in promoting cell proliferation and survival in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Akt inhibitor II involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One of the key intermediates is a cyclopentylpyrimidine compound, which is synthesized through a series of reactions including carbonylative esterification and Dieckmann cyclization . Another critical intermediate is a β2-amino acid, produced using an asymmetric aminomethylation (Mannich) reaction . These intermediates are then coupled in a three-stage process to form the final product, which is isolated as a stable mono-HCl salt .
Industrial Production Methods
Industrial production of Akt inhibitor II follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as enzymatic resolution and asymmetric reduction are employed to achieve the desired stereochemistry .
Análisis De Reacciones Químicas
Types of Reactions
Akt inhibitor II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Akt inhibitor II, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Akt inhibitor II has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Akt inhibitor II exerts its effects by binding to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation. This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation . The compound specifically targets the phosphorylation sites on Akt, thereby inhibiting its kinase activity .
Comparación Con Compuestos Similares
Similar Compounds
SH-6: Another synthetic Akt inhibitor with similar biological effects but different structural properties.
Capivasertib (AZD5363): A clinically developed Akt inhibitor with distinct pharmacological profiles.
Ipatasertib: An Akt inhibitor used in clinical trials for cancer treatment.
Uniqueness
Akt inhibitor II is unique due to its specific binding to the PH domain of Akt, which distinguishes it from other inhibitors that target different sites on the protein. This specificity allows for more precise modulation of Akt activity and reduces off-target effects .
Propiedades
IUPAC Name |
(2-methoxy-3-octadecoxypropyl) (2,3,4-trihydroxy-6-methoxycyclohexyl) hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H59O10P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37-22-24(35-2)23-38-40(33,34)39-29-26(36-3)21-25(30)27(31)28(29)32/h24-32H,4-23H2,1-3H3,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLLDDPUQZQEDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H59O10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














